Cas no 136434-34-9 (Duloxetine hydrochloride)
Duloxetine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine hydrochloride
- n-methyl-gama-(1-naphthalenyloxy)-2-thiophenepropanamine
- Duloxetine HCl
- Duloxetine Hydrochloride
- (S)-Duloxetine (hydrochloride)
- (S)-Duloxetine hydrochloride
- Duloxetine
- Duloxetine hydrochloride solution
- Duloxetine hydrochloride
- N-Methyl-gAmma-(1-naphthalenyloxy)-2-thiophenepropanamine, hydrochloride
- (3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine,hydrochloride
- (S)-(+)-N-Methyl-3-(1-naphthyloxy)-3-(2-thienyl)propylamine Hydrochloride
- LY-248686 hydrochloride
- (γS)-N-Methyl-γ-(1-naphthalenyloxy)-2-thiophenepropanamine hydrochloride
- (+)-(S)-N-Methyl-γ-(1-naphthyloxy)-2-thiophenepropylamine hydrochloride
- (+)-N-Methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine hydrochloride
- Cymbalta
- Duloxetine (hydrochloride)
- Duloxetine hydrochloride [USAN]
- (S)-Duloxetine HCl
- CPD000469136
- Xeristar
- Ariclaim
- 9044SC542W
- Yentreve (TN)
- C18H20ClNOS
- C18H19NOS.HCl
- DSSTox_RID_81618
- DSSTox_CID_26443
- DSSTox_GSID_46443
- (3S)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine hydrochlo
- capsicum oleoresin
- Duloxetine for system suitability
- Duloxetine hydrochloride
-
- MDL: MFCD06407958
- Inchi: 1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/t17-;/m0./s1
- InChI Key: BFFSMCNJSOPUAY-LMOVPXPDSA-N
- SMILES: Cl.S1C=CC=C1[C@H](CCNC)OC1=CC=CC2C=CC=CC1=2
Computed Properties
- Exact Mass: 333.09500
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 312
- Topological Polar Surface Area: 49.5
Experimental Properties
- Color/Form: Powder
- Density: 0.791
- Melting Point: 162.0 to 166.0 deg-C
- Flash Point: Degrees Fahrenheit:48.2°F
Degrees Celsius:9°C - Solubility: H2O: soluble5mg/mL (clear solution, warmed)
- PSA: 49.50000
- LogP: 5.82380
- pka: pKa in DMF-water (66:34): 9.6(at 25℃)
- Merck: 3465
- Specific Rotation: +116.0° - +125.0° (c=1, MeOH)
- Color/Form: 1.0 mg/mL in methanol (as free base)
Duloxetine hydrochloride Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P201-P202-P280-P308+P313-P405-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 11-23/24/25-39/23/24/25
- Safety Instruction: S26; S36/37
- RTECS:XN0258000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Duloxetine hydrochloride Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Duloxetine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4223-5g |
Duloxetine hydrochloride |
136434-34-9 | 98.0%(LC&T) | 5g |
¥190.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4223-1g |
Duloxetine hydrochloride |
136434-34-9 | 98.0%(LC&T) | 1g |
¥80.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 076051-5g |
Duloxetine hydrochloride |
136434-34-9 | 95+% | 5g |
5201.0CNY | 2021-08-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D-044-1ML |
Duloxetine hydrochloride solution |
136434-34-9 | 1.0 mg/mL in methanol (as free base), ampule of 1 mL, certified reference material, Cerilliant | 1ML |
1168.87 | 2021-05-13 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1865-500MG |
Duloxetine hydrochloride |
136434-34-9 | 500mg |
¥3691.01 | 2024-12-21 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1229817-100MG |
Duloxetine hydrochloride |
136434-34-9 | 100mg |
¥8624.07 | 2024-12-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001454 |
Duloxetine hydrochloride |
136434-34-9 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001453 |
Duloxetine hydrochloride |
136434-34-9 | European Pharmacopoeia (EP) Reference Standard | 2506.96 | 2021-05-13 | ||
| Matrix Scientific | 144314-1g |
N-Methyl-gAmma-(1-naphthalenyloxy)-2-thiophenepropanamine, hydrochloride, 95% |
136434-34-9 | 95% | 1g |
$903.00 | 2023-09-05 | |
| Matrix Scientific | 144314-5g |
N-Methyl-gAmma-(1-naphthalenyloxy)-2-thiophenepropanamine, hydrochloride, 95% |
136434-34-9 | 95% | 5g |
$2709.00 | 2023-09-05 |
Duloxetine hydrochloride Suppliers
Duloxetine hydrochloride Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on Duloxetine hydrochloride
Duloxetine Hydrochloride (CAS No. 136434-34-9): A Comprehensive Overview in Modern Pharmaceutical Research
Duloxetine hydrochloride, chemically designated as 5-(2,5-dimethoxyphenyl)-N-methyl-1-indanamine hydrochloride, is a significant compound in the field of pharmaceutical chemistry and psychiatry. With the CAS number 136434-34-9, this molecule has garnered substantial attention for its therapeutic applications, particularly in the treatment of major depressive disorder (MDD) and generalized anxiety disorder (GAD). The compound belongs to the class of selective serotonin and norepinephrine reuptake inhibitors (SNRIs), a category known for its efficacy in modulating neurotransmitter activity in the central nervous system.
The pharmacological profile of duloxetine hydrochloride is characterized by its dual action on both serotonin and norepinephrine reuptake mechanisms. This property contributes to its effectiveness in alleviating symptoms associated with mood disorders. The molecular structure of duloxetine hydrochloride features a complex indanamine core, which is further functionalized with dimethoxy and methyl groups. These structural elements are critical for its binding affinity to neurotransmitter transporters, thereby influencing the availability of serotonin and norepinephrine in synaptic clefts.
Recent advancements in neuropharmacology have highlighted the importance of SNRIs like duloxetine hydrochloride in managing not only depression and anxiety but also chronic pain conditions. Studies have demonstrated that the compound's ability to inhibit the reuptake of norepinephrine, in addition to serotonin, makes it particularly effective in treating neuropathic pain, fibromyalgia, and other chronic pain syndromes. This dual mechanism of action is a key differentiator for duloxetine hydrochloride compared to other antidepressants that primarily target serotonin reuptake.
The synthesis of duloxetine hydrochloride involves a multi-step organic process that requires precise control over reaction conditions and purification techniques. The indanamine core is typically synthesized through a series of reactions, including Friedel-Crafts alkylation and reduction steps. Subsequent functionalization with dimethoxy and methyl groups enhances the pharmacological properties of the molecule. The final step involves converting the free base into its hydrochloride salt form, which improves its solubility and bioavailability for clinical use.
From a clinical perspective, duloxetine hydrochloride has been extensively studied in randomized controlled trials (RCTs) to evaluate its efficacy and safety profiles. These trials have consistently shown that duloxetine hydrochloride is as effective as traditional tricyclic antidepressants (TCAs) but with a more favorable side effect profile. Common adverse effects include nausea, dry mouth, insomnia, and sexual dysfunction, which are generally manageable with dose adjustments or supportive therapies.
The role of duloxetine hydrochloride in managing chronic pain conditions has been further elucidated by recent research. Studies have shown that the compound can modulate pain perception by affecting both central nervous system pathways and peripheral nerve activity. This multifaceted approach makes duloxetine hydrochloride a valuable therapeutic option for patients suffering from conditions such as diabetic neuropathy, postherpetic neuralgia, and chronic lower back pain.
In terms of pharmacokinetics, duloxetine hydrochloride exhibits linear pharmacokinetics within the therapeutic dose range. It has a relatively rapid onset of action, with patients often reporting improvements in symptoms within two to four weeks of starting treatment. The compound is metabolized primarily by cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. This metabolic pathway is crucial for understanding potential drug-drug interactions and individual variability in response to therapy.
Recent clinical trials have also explored the use of duloxetine hydrochloride in non-depression-related conditions. For instance, studies have investigated its potential benefits in irritable bowel syndrome (IBS), where it has shown promise in reducing abdominal pain and improving bowel habits. Additionally, research has examined its role in migraine prevention and smoking cessation, although these applications are still considered off-label at this time.
The development of novel formulations for duloxetine hydrochloride has been an area of active research to enhance patient compliance and efficacy. Extended-release formulations have been developed to provide more consistent blood levels over time, reducing the frequency of dosing from twice daily to once daily. These formulations have improved patient convenience and may lead to better long-term adherence to therapy.
The future direction of research on duloxetine hydrochloride includes exploring its mechanisms of action at a more molecular level. Advances in techniques such as positron emission tomography (PET) scanning have allowed researchers to visualize neurotransmitter transporter occupancy directly within the brain. These studies aim to provide deeper insights into how duloxetine hydrochloride affects neural circuits involved in mood regulation and pain perception.
In conclusion, duloxetine hydrochloride (CAS No. 136434-34-9) remains a cornerstone in modern psychiatry and pain management due to its unique pharmacological properties as an SNRI. Its dual action on serotonin and norepinephrine reuptake systems makes it effective for treating depression, anxiety, and chronic pain conditions. Ongoing research continues to uncover new applications and refine our understanding of its mechanisms of action, ensuring that it remains a relevant therapeutic option for patients worldwide.
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